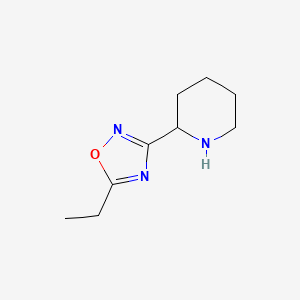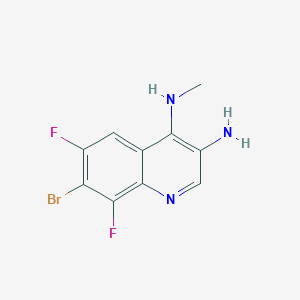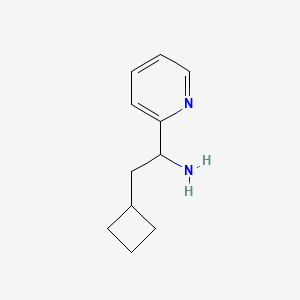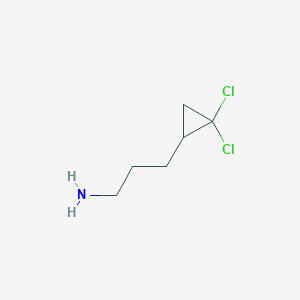
(4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine is a synthetic organic compound characterized by a thiazole ring substituted with dimethyl groups at positions 4 and 5, and an isopropylamine group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4,5-dimethyl-2-chloroacetophenone can react with thiourea under basic conditions to form the thiazole ring.
Introduction of the Isopropylamine Group: The thiazole intermediate is then reacted with isopropylamine. This nucleophilic substitution reaction typically occurs under mild heating conditions to ensure the efficient attachment of the isopropylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, which lacks the dimethyl and isopropylamine substitutions.
4-Methylthiazole: A simpler derivative with a single methyl group.
2-Aminothiazole: Contains an amino group at position 2 instead of the isopropylamine group.
Uniqueness
(4,5-Dimethyl-thiazol-2-ylmethyl)-isopropyl-amine is unique due to the specific combination of substituents on the thiazole ring, which can confer distinct chemical and biological properties. The presence of both dimethyl groups and an isopropylamine group can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-6(2)10-5-9-11-7(3)8(4)12-9/h6,10H,5H2,1-4H3 |
InChI Key |
MGXKLNRMHBMTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)



![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)

![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)

![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)


![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)
